Sodium S-(quinolin-3-yl) sulfurothioate

Description

Sodium S-(quinolin-3-yl) sulfurothioate belongs to the class of Bunte salts (sodium S-organyl sulfurothioates), which are stable, non-hygroscopic compounds widely used as sulfur-transfer reagents in organic synthesis . These salts are characterized by the general structure Na$2$S$2$O$_3$-SR, where the SR group determines their reactivity and application. The quinolin-3-yl substituent introduces a heteroaromatic moiety, which may influence electronic and steric properties compared to simpler aryl or alkyl groups. Bunte salts are critical intermediates in C-S bond-forming reactions, particularly in synthesizing sulfides, disulfides, and thioesters under catalytic conditions .

Properties

Molecular Formula |

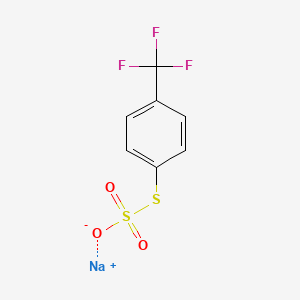

C7H4F3NaO3S2 |

|---|---|

Molecular Weight |

280.2 g/mol |

IUPAC Name |

sodium;1-sulfonatosulfanyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H5F3O3S2.Na/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 |

InChI Key |

OKEHQPHGNNVPQO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium S-(quinolin-3-yl) sulfurothioate typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of quinoline-3-thiol with sodium hydroxide to form the sodium salt . The reaction is usually carried out under ambient conditions in an aqueous medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium S-(quinolin-3-yl) sulfurothioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Quinoline-3-thiol.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Sodium S-(quinolin-3-yl) sulfurothioate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium S-(quinolin-3-yl) sulfurothioate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of sodium S-(quinolin-3-yl) sulfurothioate can be inferred through comparisons with structurally related Bunte salts. Key analogs include sodium S-phenyl sulfurothioate and sodium S-benzyl sulfurothioate, which are well-documented in the provided evidence.

Sodium S-Phenyl Sulfurothioate

Reactivity in C-S Coupling :

Sodium S-phenyl sulfurothioate serves as a sulfur source in Pd-catalyzed C-S coupling reactions. For example, its reaction with iodobenzene under anaerobic conditions (Pd@COF-TB/DIPEA catalyst, DMF, 120°C) yielded diphenyl sulfide (92%) and biphenyl (4%) . The steric bulk of DIPEA suppressed Ullmann side reactions, enhancing selectivity .- Catalytic Efficiency: The Pd@COF-TB nanocatalyst demonstrated recyclability (>5 cycles) with minimal Pd leaching (<0.5%), highlighting the robustness of sodium S-phenyl sulfurothioate in scalable syntheses .

Sodium S-Benzyl Sulfurothioate

- Synthesis of α-Thioesters and Ketones: Under basic conditions (NaOH, toluene, 100°C), sodium S-benzyl sulfurothioate reacted with β-keto esters to yield α-benzylthio esters (up to 86% yield) or α-thio ketones, depending on base stoichiometry (Table 1, ): 4 equiv NaOH: Favored α-thioester formation via nucleophilic substitution. 2 equiv NaOH: Produced α-thio ketones through keto-enol tautomerization .

Substrate Scope :

Substituents on the β-keto ester (e.g., alkyl, allyl, benzyl) influenced yields (45–80%), with steric hindrance reducing efficiency in bulky substrates .

Key Comparative Data

Structural and Electronic Differences

- Quinolin-3-yl vs. Phenyl/Benzyl: The quinolin-3-yl group introduces a nitrogen-containing heterocycle, which may: Enhance electron-withdrawing effects, accelerating nucleophilic substitution. Enable coordination to transition metals (e.g., Pd, Cu), altering catalytic pathways.

- Oxidative Stability: Like S-phenyl derivatives, the quinolin-3-yl variant may require anaerobic conditions to avoid disulfide formation, though its aromatic nitrogen could influence oxidation kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.